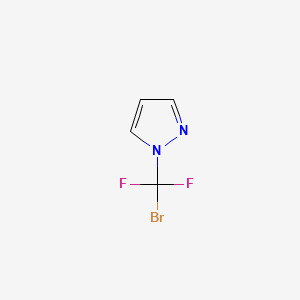

1-(bromodifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Bromodifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromodifluoromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with bromodifluoromethylating agents under controlled conditions. For instance, the reaction of pyrazole with bromodifluoromethyltrimethylsilane in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can be involved in coupling reactions with other aromatic or heteroaromatic compounds, forming complex molecular architectures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted pyrazoles, difluoromethylated derivatives, and complex heterocyclic compounds.

Scientific Research Applications

1-(Bromodifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Chlorodifluoromethyl)-1H-pyrazole: Similar in structure but with a chlorine atom instead of bromine.

1-(Trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group, offering different chemical properties.

1-(Difluoromethyl)-1H-pyrazole: Lacks the halogen atom, resulting in distinct reactivity.

Uniqueness: 1-(Bromodifluoromethyl)-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Biological Activity

1-(Bromodifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative notable for its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its reactivity and ability to interact with various biological targets, particularly in cancer research.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromodifluoromethyl group, which enhances its reactivity. The presence of both bromine and difluoromethyl groups contributes to its biological activity, making it a subject of interest for therapeutic applications. The molecular formula is C4BrF2N3 with a molecular weight of approximately 207.97 g/mol.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including:

- Breast cancer cells (e.g., MDA-MB-231 and MCF-7)

- Lung cancer cells

- Colorectal cancer cells

The mechanism of action often involves modulation of apoptotic pathways, including caspase activation, which suggests its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Caspase activation |

| MCF-7 | 15.0 | Apoptosis induction |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies. It interacts with various enzymes that are crucial in cellular pathways, potentially modulating their activity. For instance, it has been reported to inhibit enzymes involved in cancer cell proliferation, highlighting its therapeutic potential.

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites on enzymes , leading to inhibition or modulation of their activities.

- Influencing cellular pathways associated with growth and apoptosis.

Molecular docking studies suggest that the compound binds effectively to specific proteins relevant to disease mechanisms, further supporting its role as a potential therapeutic agent.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in breast cancer models.

- Molecular dynamics simulations indicate stable interactions between the compound and target proteins, suggesting effective binding affinity that could translate into therapeutic efficacy.

- Animal studies are needed to further assess the pharmacokinetics and in vivo efficacy of this compound.

Properties

IUPAC Name |

1-[bromo(difluoro)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-4(6,7)9-3-1-2-8-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIQFBUZMONAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.